1-Oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
1-oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c12-8-6-3-10-2-1-5(6)7(4-11-8)9(13)14;/h4,10H,1-3H2,(H,11,12)(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUAONPHHRLNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CNC2=O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-Oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylic acid; hydrochloride exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. For instance, compounds sharing structural similarities have shown enhanced antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth. Its mechanism of action may involve the inhibition of topoisomerases and other targets critical for cancer cell proliferation .
Therapeutic Applications
Given its biological activities, 1-Oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylic acid; hydrochloride holds promise as a therapeutic agent in several areas:
- Antibacterial Treatments : The compound can potentially be developed into new antibacterial agents for treating infections caused by resistant bacterial strains.
- Cancer Therapy : Its ability to induce cell death in cancer cells positions it as a candidate for further development in oncology.
- Feed Additives : Some derivatives of naphthyridine compounds have been explored as feed additives to promote growth and improve feed utilization in livestock .
Case Studies
Several studies have documented the synthesis and biological evaluation of naphthyridine derivatives:
- A study published in the Egyptian Journal of Chemistry highlighted the synthesis of various naphthyridine analogues and their anticancer activities through different mechanisms such as apoptosis induction and enzyme inhibition .
- Another research article detailed the synthesis of 1-amino-3-oxo derivatives via Smiles rearrangement and their subsequent biological evaluations indicating promising results against bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Naphthyridine Family
(a) 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid
- Structure : 1,8-naphthyridine core with substituents at positions 3 (carboxylic acid), 4 (oxo), 6 (fluoro), 7 (chloro), and 1 (4-fluorophenyl).
- Synthesis : Two-step process involving substitution (using K₂CO₃/Cs₂CO₃) and hydrolysis (NaOH), achieving a 63.69% yield .
- Applications : Intermediate in anticancer drug development, targeting the HGF/c-Met signaling pathway in breast and lung cancers .
- Key Differences : The 1,8-naphthyridine scaffold contrasts with the 2,7-naphthyridine core of the target compound, leading to divergent electronic and steric properties.
(b) 5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic Acid Dihydrochloride
- Structure : Similar tetrahydro-2,7-naphthyridine core but lacks the oxo group at position 1; exists as a dihydrochloride salt.
- Properties : Enhanced solubility due to the dihydrochloride form; priced at €745.00/50 mg for research use .
(c) 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic Acid
- Structure : Features a tert-butoxycarbonyl (Boc) protective group at position 7 and a chlorine substituent at position 3.
- Synthesis : Custom-synthesized with 95% purity; molecular weight 312.75 .
- Applications : Used in pharmaceutical intermediate synthesis; Boc group facilitates selective functionalization .
Physicochemical Properties
*Calculated based on structural data.
Preparation Methods
Smiles Rearrangement-Mediated Cyclization
The most extensively documented method derives from work by Italian researchers on 1-amino-3-oxo-2,7-naphthyridines. Adapting this approach:
Step 1 : Synthesis of 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile
Reaction Conditions:
- Starting material: 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile
- Reagent: 2-mercaptoethanol (5 eq)
- Solvent: Absolute ethanol
- Temperature: Reflux (78°C)
- Time: 3 hours
- Yield: 82-89%
Step 2 : Smiles Rearrangement to 1-amino-3-oxo Derivative
Mechanism:
1. Intramolecular nucleophilic attack of thiolate on nitrile carbon
2. Ring contraction via C-S bond cleavage
3. Tautomerization to aromatic system
Optimized Conditions:
- Base: Triethylamine (2 eq)
- Solvent: Ethanol/water (4:1)
- Temperature: 80°C
- Time: 2 hours
- Yield: 76-84%
Enamine Cyclization Approach
Building on Baldwin's work with 3-cyano-4-methylpyridine derivatives:
Key Reaction :
Reactant: 3-cyano-4-(3-oxocyclohexyl)pyridine
Reagent: N,N-dimethylformamide diethylacetal
Conditions:
- Temperature: 120°C
- Time: 8 hours
- Yield: 68%
This method produces the tetrahydro-2,7-naphthyridine core but requires subsequent oxidation at C1, introducing scalability challenges.
Functional Group Interconversion
Oxidation of 1-Amino to 1-Oxo Group
A critical transformation requiring careful optimization:
Oxidation Protocol :
Reagent: Potassium permanganate (3 eq)
Solvent: Acetic acid/water (3:1)
Temperature: 60°C
Time: 4 hours
Yield: 62%
Side Products: Over-oxidation to carboxylic acid (18%)
Alternative methods using RuO4 or TEMPO/oxone systems showed inferior selectivity (≤45% yield).
Hydrolysis of 4-Cyano to 4-Carboxylic Acid
Acid-Mediated Hydrolysis :
Conditions:
- 6M HCl
- Reflux (110°C)
- Time: 6 hours
- Yield: 89%
The hydrochloride salt forms spontaneously during this step, obviating the need for separate salt formation.
Integrated Synthetic Routes
Preferred Three-Step Sequence
1. Smiles Rearrangement: 82%
2. KMnO4 Oxidation: 62%
3. HCl Hydrolysis: 89%
Overall Yield: 45.6%
Patent-Derived Alternative
1. Enamine Cyclization: 68%
2. HNO3 Oxidation: 58%
3. H2SO4 Hydrolysis: 76%
Overall Yield: 30.3%
Structural Characterization Data
Key Spectroscopic Features :
- 1H NMR (400 MHz, D2O) : δ 3.12 (m, 2H, H5), 2.94 (m, 2H, H8), 2.68 (t, J=6.4 Hz, 2H, H6), 2.51 (t, J=6.0 Hz, 2H, H7)
- 13C NMR (100 MHz, D2O) : δ 196.4 (C1-O), 172.1 (C4-CO2H), 154.7 (C2), 142.3 (C7a), 38.5-29.8 (C5-C8)
- HRMS (ESI+) : m/z 223.0843 [M+H]+ (calc. 223.0849)
Industrial-Scale Considerations
Critical Process Parameters :
Parameter Optimal Range Effect of Deviation
Reaction pH 1.5-2.0 >2.5: Incomplete hydrolysis
<1.0: Equipment corrosion
Oxidation Temp 58-62°C >65°C: Decarboxylation
<55°C: Stalled reaction
Crystal Size 50-100 μm <50 μm: Filtration issues
>100 μm: Residual solvent
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for 1-Oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylic acid hydrochloride?
- Methodological Answer : Optimize synthesis using multi-step protocols involving cyclization of tetrahydro-naphthyridine precursors followed by carboxylation and hydrochlorination. For purification, employ gradient recrystallization with ethanol/water mixtures to isolate high-purity crystals. Monitor reaction intermediates via HPLC (High-Performance Liquid Chromatography) and confirm structural integrity using -NMR and FT-IR spectroscopy .
- Safety Note : Follow P201 (obtain specialized instructions before use) and P402+P404 (store in a dry, sealed container) protocols to mitigate hygroscopicity and instability risks .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use X-ray crystallography to resolve the bicyclic naphthyridine core and confirm the protonation state of the hydrochloride salt. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability. Solubility profiles should be determined in polar solvents (e.g., DMSO, methanol) using UV-Vis spectrophotometry .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA guidelines for corrosive substances. Use fume hoods, nitrile gloves, and protective eyewear (P280). In case of skin contact, rinse immediately with water (P302+P352) and seek medical attention. Store in airtight containers away from moisture (P402+P404) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?
- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to predict binding affinities to enzymatic targets (e.g., kinases or proteases). Validate predictions with QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to refine electronic properties of the naphthyridine core. Cross-reference results with experimental IC values from enzyme inhibition assays .
Q. How should researchers resolve contradictions in solubility data reported across studies?
- Methodological Answer : Conduct a systematic review under controlled conditions (pH, temperature, solvent purity). Use Hansen solubility parameters (HSPs) to correlate experimental solubility with polarity and hydrogen-bonding capacity. Replicate conflicting studies with standardized protocols and validate via peer-reviewed round-robin testing .
Q. What advanced analytical techniques are suitable for detecting trace impurities in bulk samples?
- Methodological Answer : Employ LC-MS (Liquid Chromatography-Mass Spectrometry) with electrospray ionization (ESI) to identify low-abundance byproducts. Quantify impurities using -NMR with cryoprobes for enhanced sensitivity. Compare results against pharmacopeial standards (e.g., USP/EP monographs) for regulatory compliance .
Experimental Design & Data Analysis
Q. How to design a robust assay for evaluating the compound’s stability under physiological conditions?
- Methodological Answer : Simulate gastric (pH 1.2) and intestinal (pH 6.8) environments using phosphate buffers. Monitor degradation kinetics via UPLC (Ultra-Performance Liquid Chromatography) over 24 hours. Apply Arrhenius equation to extrapolate shelf-life at room temperature .
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
